![molecular formula C19H13N3O4 B2683697 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide CAS No. 1210224-99-9](/img/structure/B2683697.png)

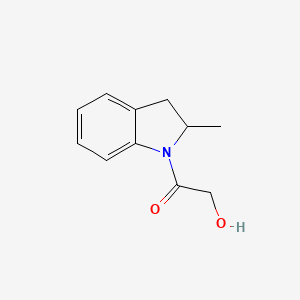

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide” is a chemical compound that has been the subject of increasing interest due to its potential applications. Substituted cinnamides, a series of which this compound is a part, have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of diselenide of benzo[d][1,3]dioxole .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d][1,3]dioxol-5-yl group, an isoxazol-3-yl group, and a cyanobenzamide group. The structure of similar compounds has been studied in detail .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, substituted cinnamides, which this compound is a part of, have been studied extensively .Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Research on related isoxazol and benzodioxol derivatives highlights innovative synthetic pathways and reaction mechanisms. For instance, studies on the hydrolysis of benzoylamide derivatives, such as isoxaben, reveal unexpected pathways leading to isoxazolinone and dimethoxybenzamide as major products, demonstrating the complexity of chemical transformations involving similar structural motifs (Rouchaud et al., 2010). Additionally, the gold-catalyzed cycloaddition reactions involving benzo[d]isoxazoles illustrate the compound's potential as a nucleophile in synthesizing polysubstituted oxazines and oxazepines, showcasing the versatility of these structures in constructing complex molecular frameworks (Xu et al., 2018).

Potential Applications in Imaging and Therapeutics

The synthesis of radiotracers for imaging Alzheimer's disease, using structurally related compounds, highlights the potential for developing diagnostic tools. Carbon-11 labeled casein kinase 1 inhibitors, synthesized from related benzodioxol derivatives, provide a foundation for exploring the use of similar compounds in positron emission tomography (PET) imaging, aiding in the early detection and management of neurodegenerative diseases (Gao et al., 2018).

Advanced Materials Development

The synthesis and characterization of novel polyimides from related aromatic diamines demonstrate the potential of these compounds in creating materials with desirable thermal and physical properties. Such research underlines the importance of these chemical structures in developing advanced materials with applications ranging from electronics to aerospace (Butt et al., 2005).

properties

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c20-9-12-1-3-13(4-2-12)19(23)21-10-15-8-17(26-22-15)14-5-6-16-18(7-14)25-11-24-16/h1-8H,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAYZHZAAYJTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2683614.png)

![4-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2683615.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)

![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)

![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)

![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone](/img/structure/B2683628.png)

![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)

![1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2683636.png)